1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine
Description
Properties
IUPAC Name |
[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S2/c24-21(20-13-15-3-1-4-19(15)29-20)22-7-9-23(10-8-22)30(25,26)16-5-6-17-18(14-16)28-12-2-11-27-17/h5-6,13-14H,1-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBIMMHRRADRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl}-4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazine (CAS No. 878211-12-2) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer activity and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is C21H24N2O5S2 , with a molecular weight of 448.56 g/mol . The structure includes a cyclopentathiophene moiety and a sulfonyl-piperazine group, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H24N2O5S2 |
| Molecular Weight | 448.56 g/mol |
| CAS Number | 878211-12-2 |
| Purity | >98% |
Anticancer Activity
Recent studies have highlighted the potential of thiophene derivatives in cancer treatment. Specifically, compounds similar to the one in focus have demonstrated significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. Mechanistic studies indicate that it may inhibit tubulin polymerization, leading to G2/M phase accumulation in the cell cycle.
-
In Vitro Studies :
- A study utilizing the A549 non-small cell lung cancer cell line reported that related compounds exhibited submicromolar growth inhibition (GI50 values) with minimal cytotoxicity towards normal cells .
- The compound showed effective growth inhibition against multiple cancer cell lines with GI50 values ranging from 1.06 to 6.51 µM .
- In Vivo Efficacy : In animal models, particularly CT26 murine models, the compound demonstrated a reduction in tumor growth compared to untreated controls, supporting its potential as an anticancer agent .
Other Biological Activities
Apart from its anticancer properties, preliminary studies suggest that this compound may exhibit additional pharmacological effects:
- Antimicrobial Activity : Some derivatives of thiophene have been evaluated for their antimicrobial properties; however, specific data on this compound's activity against pathogens is still limited.
- Cytotoxicity : The cytotoxic effects were assessed using various human cell lines, indicating that while it can be toxic to certain cancer cells, it exhibits selectivity that may allow for therapeutic applications without significant harm to healthy cells .
Case Studies and Research Findings
A variety of case studies have been conducted to evaluate the biological activity of thiophene derivatives:
- Study on Growth Inhibition : In a comprehensive screening involving 60 human cancer cell lines, compounds similar to the target showed growth inhibition percentages exceeding 80% against several lines, indicating broad-spectrum efficacy .
- Cell Cycle Analysis : Detailed analyses revealed that treated cells exhibited increased apoptosis markers and activation of caspases (3, 8, and 9), confirming the induction of programmed cell death as a mechanism of action .
Comparison with Similar Compounds
Key Findings :
- The highest similarity (Tanimoto = 0.68) is observed with CS-0219340 , sharing the cyclopenta[b]thiophene core but lacking the benzodioxepine sulfonyl group.
- Lower similarity with Compound 6h/6l highlights the importance of the benzodioxepine sulfonyl moiety in distinguishing the target compound from simpler piperazine derivatives .
Bioactivity and Target Profiling
Bioactivity clustering () and docking studies () reveal:
Insights :
Observations :
- Aglaithioduline ’s CYP3A4 inhibition may limit its clinical utility compared to the target compound .
Molecular Docking and Binding Interactions
Docking studies () highlight critical interactions:
- Target Compound : Predicted to form hydrogen bonds with kinase ATP-binding pockets (e.g., PI3K/AKT pathway) via its sulfonyl group and π-π stacking via the cyclopenta[b]thiophene .
- Compound 6h : Binds COX-1 through hydrophobic interactions with the phenylpropionic acid group and hydrogen bonding with the piperazine .
- ZINC00027361 : Stabilizes GSK3β via sulfonamide interactions with Lys85 and Asp200 .
Preparation Methods
Gewald Reaction for Cyclopenta[b]Thiophene Core Formation
The cyclopenta[b]thiophene scaffold is synthesized via the Gewald reaction, adapting protocols from Pak J Pharm Sci (2014). Cyclopentanone reacts with malononitrile and elemental sulfur in morpholine/ethanol under reflux (60°C, 18 hrs), yielding 3-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonitrile (Scheme 1A).
Critical Parameters :
Hydrolysis of Nitrile to Carboxylic Acid
The nitrile group is hydrolyzed to a carboxylic acid using concentrated HCl (6M) at 100°C for 12 hrs. Subsequent neutralization with NaOH yields 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid (95% purity, m.p. 210–212°C).
Preparation of 3,4-Dihydro-2H-1,5-Benzodioxepine-7-Sulfonyl Chloride
Synthesis of Benzodioxepine Intermediate
3,4-Dihydro-2H-1,5-benzodioxepine is synthesized via acid-catalyzed cyclization of 2-(2-bromoethoxy)phenol in H2SO4 (0°C to RT, 6 hrs). The product is purified by silica gel chromatography (hexane/ethyl acetate 4:1).
Sulfonation and Chlorination
Sulfonation at the 7-position is achieved using chlorosulfonic acid (ClSO3H) in dichloromethane (−10°C, 2 hrs). The sulfonic acid intermediate is treated with PCl5 (1.2 eq) in thionyl chloride (reflux, 4 hrs) to yield the sulfonyl chloride (82% yield).
Sequential Functionalization of Piperazine
Amide Coupling with Cyclopenta[b]Thiophene-2-Carbonyl Chloride
The carboxylic acid is activated with thionyl chloride (SOCl2, reflux, 3 hrs) to form 4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl chloride. This reacts with piperazine (1.1 eq) in dry THF under N2, using triethylamine (TEA) as a base (0°C to RT, 12 hrs), yielding 1-(4H,5H,6H-cyclopenta[b]thiophene-2-carbonyl)piperazine (Scheme 1B).
Optimization Notes :
Sulfonylation with Benzodioxepine Sulfonyl Chloride
The secondary amine of piperazine undergoes sulfonylation with 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride (1.2 eq) in DCM/TEA (0°C, 4 hrs). The crude product is washed with NaHCO3 and purified via column chromatography (SiO2, CH2Cl2/MeOH 95:5), yielding the target compound (75% yield).
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (%) | Method |
|---|---|---|---|
| Gewald reaction | 80 | 95 | Recrystallization |
| Sulfonylation | 75 | 98 | Column chromatography |
| Amide coupling | 88 | 97 | Recrystallization |
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation
Sulfonation of benzodioxepine predominantly occurs at the 7-position due to electronic effects (meta-directing O-atoms). Competing 5-sulfonation (<5%) is removed via fractional crystallization.
Diacylation of Piperazine
Using substoichiometric piperazine (0.9 eq) during acylation minimizes bis-cyclopenta[b]thiophene adducts (<2%).
Industrial-Scale Considerations
Solvent Selection
Replacing THF with 2-MeTHF improves sustainability (biodegradable, higher boiling point) without yield loss.
Q & A
Q. What multi-step synthetic protocols are recommended for synthesizing this compound?
The synthesis typically involves sequential reactions to assemble the cyclopenta[b]thiophene, benzodioxepine sulfonyl, and piperazine moieties. Key steps include:
- Cyclopenta[b]thiophene intermediate synthesis : Cyclization of thiophene precursors via Vilsmeier-Haack-Arnold formylation (POCl₃/DMF) to introduce the carbonyl group .
- Piperazine coupling : Reaction of the cyclopenta[b]thiophene carbonyl chloride with piperazine under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
- Sulfonylation : Introducing the benzodioxepine sulfonyl group via nucleophilic substitution (e.g., using 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride in the presence of a base like triethylamine) .
Q. Reaction Optimization Table
| Step | Key Reagents/Conditions | Yield Range | Purification Method |
|---|---|---|---|
| Cyclopenta[b]thiophene formylation | POCl₃/DMF, reflux | 60–75% | Column chromatography |
| Piperazine coupling | DCM, 0–5°C, 12h | 50–65% | Recrystallization (EtOH) |
| Sulfonylation | TEA, THF, RT | 70–85% | Solvent extraction |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclopenta[b]thiophene and benzodioxepine rings (e.g., coupling constants for fused rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for sulfonyl and carbonyl groups .
- High-Performance Liquid Chromatography (HPLC) : Ensures >95% purity; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Q. What safety precautions are essential during handling?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (similar to piperazine derivatives) .
- Ventilation : Use fume hoods due to potential irritant vapors (e.g., during sulfonylation) .
- Waste Disposal : Follow EPA guidelines for halogenated solvents (e.g., DCM) and sulfonyl byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the cyclopenta[b]thiophene and benzodioxepine sulfonyl moieties?
- Solvent Screening : Test polar aprotic solvents (DMF, THF) vs. non-polar (toluene) to balance reactivity and solubility .
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance coupling efficiency .
- Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent, and stoichiometry .
- AI-Driven Simulations : COMSOL Multiphysics or machine learning models predict optimal reaction trajectories .
Q. How can contradictions between in vitro and in vivo biological activity data be resolved?
- Metabolic Stability Assays : Compare hepatic microsome stability (e.g., rat vs. human) to identify rapid degradation in vivo .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to assess unbound fraction discrepancies .
- Dose-Response Refinement : Adjust in vivo dosing regimens based on pharmacokinetic (PK) modeling of half-life and bioavailability .
Q. Comparative Activity Data (Hypothetical)
| Assay Type | IC₅₀ (µM) | Model System | Key Limitation |
|---|---|---|---|
| In vitro (enzyme inhibition) | 0.12 | Recombinant kinase | No metabolic factors |
| In vivo (tumor growth) | 1.8 | Xenograft mice | Low BBB penetration |
Q. How can computational models guide the design of derivatives with enhanced activity?
- Molecular Docking : Identify key binding interactions with target proteins (e.g., kinase ATP-binding pockets) using AutoDock Vina .
- Quantitative Structure-Activity Relationship (QSAR) : Train models on cyclopenta[b]thiophene derivatives to predict bioactivity .
- Density Functional Theory (DFT) : Calculate electron density maps to optimize sulfonyl group geometry for target engagement .
Q. What strategies address low solubility in aqueous buffers during biological testing?
Q. How can structural analogs be systematically compared for SAR studies?
- Analog Synthesis Table
| Modification Site | Example Derivative | Biological Activity Change |
|---|---|---|
| Cyclopenta[b]thiophene | Fluorine substitution at C3 | ↑ Selectivity for kinase X |
| Benzodioxepine sulfonyl | Replacement with benzothiazole | ↓ Cytotoxicity in normal cells |
- 3D Pharmacophore Mapping : Overlay active/inactive analogs to identify critical hydrogen bond acceptors (e.g., sulfonyl oxygen) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
